(R)-1-(2,5-Dibromophenyl)propan-1-amine is an organic compound characterized by its unique molecular structure and properties. With the molecular formula C₁₁H₁₅Br₂N and a molecular weight of 321.0515 g/mol, this compound features a propan-1-amine chain attached to a dibrominated phenyl group. It is classified as an organic amine and is notable for its potential applications in pharmaceuticals and chemical synthesis.
(R)-1-(2,5-Dibromophenyl)propan-1-amine falls under the category of brominated aromatic amines, which are known for their diverse biological activities and applications in medicinal chemistry. This classification highlights its potential utility in drug design and development.
The synthesis of (R)-1-(2,5-Dibromophenyl)propan-1-amine typically involves the following steps:
The bromination reaction typically requires specific conditions:
The molecular structure of (R)-1-(2,5-Dibromophenyl)propan-1-amine can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 321.05 g/mol |
| InChI | InChI=1S/C11H15Br2N/c1-2-3-4-11(14)9-7-8(12)5-6-10(9)13/h5-7,11H,2-4,14H2,1H3 |
| InChI Key | WKOHMPRHNRBNKC-UHFFFAOYSA-N |
(R)-1-(2,5-Dibromophenyl)propan-1-amine participates in several chemical reactions:
The outcome of these reactions depends on specific conditions:
The mechanism of action for (R)-1-(2,5-Dibromophenyl)propan-1-amine involves its interaction with biological targets such as enzymes or receptors. The presence of bromine atoms on the phenyl ring may enhance binding affinity to these targets, potentially modulating their activity. This interaction is crucial for understanding its pharmacological effects in biological systems.
(R)-1-(2,5-Dibromophenyl)propan-1-amine typically appears as a colorless to light yellow liquid or solid depending on purity.
Key chemical properties include:
(R)-1-(2,5-Dibromophenyl)propan-1-amine has various scientific uses:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: